![molecular formula C13H11ClF2N2O2S B2646679 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide CAS No. 1184588-69-9](/img/structure/B2646679.png)
2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring substituted with a sulfonamide group, a chloro group, and a difluorophenyl ethyl group, making it a versatile molecule for chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloropyridine-3-sulfonyl chloride with 1-(3,4-difluorophenyl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation of the sulfonamide group can produce a sulfone.
科学研究应用
2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-3-sulfonamide
- 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]pyridine-3-sulfonamide
- 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-4-sulfonamide
Uniqueness
2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide is unique due to the specific positioning of the chloro and difluorophenyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new chemical entities with desired properties.
属性
IUPAC Name |
2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF2N2O2S/c1-8(9-4-5-10(15)11(16)7-9)18-21(19,20)12-3-2-6-17-13(12)14/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUFUDMJQPGXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NS(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
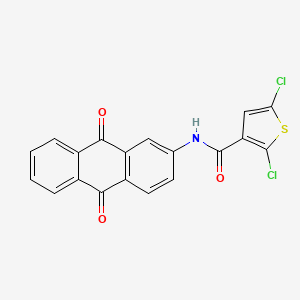
![7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2646599.png)
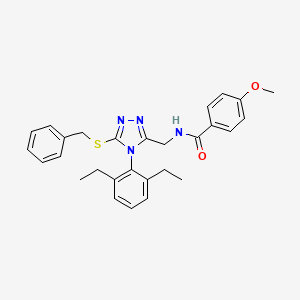
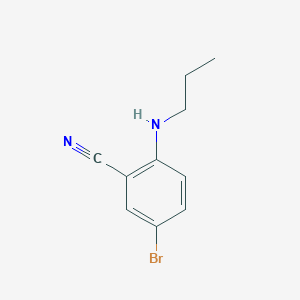
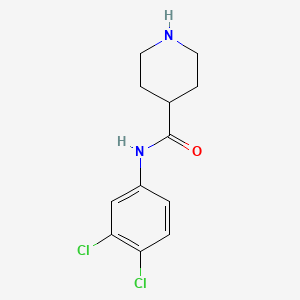
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenethylurea](/img/structure/B2646605.png)
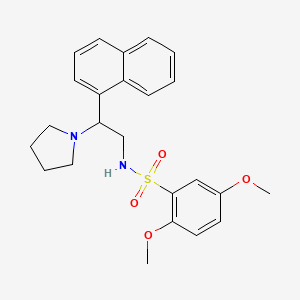
![2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride](/img/structure/B2646608.png)
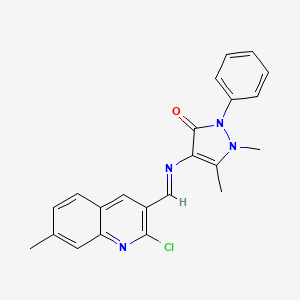
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2646610.png)
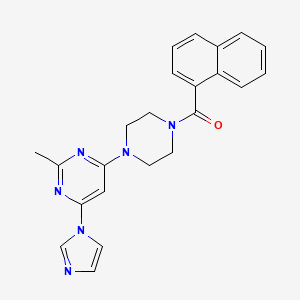
![3-(2-fluorobenzyl)-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2646612.png)
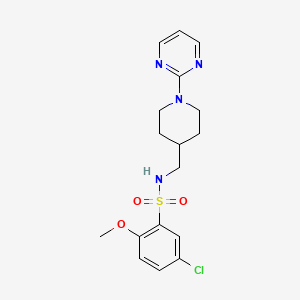
![1-[(3-chlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole](/img/structure/B2646616.png)
